Mexazolam

概要

説明

準備方法

化学反応の分析

メキサゾラムは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応から生成される主な生成物には、その活性代謝物であるクロロノルジアゼパムとクロロキサゼパムが含まれます .

科学研究の応用

メキサゾラムは、幅広い科学研究の応用範囲を持っています。 化学では、そのユニークなベンゾジアゼピン構造とそのさまざまな条件下での反応性が研究されています . 生物学と医学では、メキサゾラムは、その抗不安効果とそのγ-アミノ酪酸(GABA)受容体との相互作用を調査するために使用されます . また、不安障害の治療における有効性と安全性を評価する臨床研究にも使用されます . さらに、メキサゾラムの薬物動態と代謝、特にCYP3A4経路を介した生体変換が研究の対象となっています .

科学的研究の応用

Clinical Efficacy in Anxiety Disorders

Mexazolam has been extensively studied for its effectiveness in treating anxiety disorders. Numerous clinical trials have demonstrated its ability to significantly reduce anxiety symptoms with minimal side effects.

- Efficacy Studies : A multicenter phase IV study involving 409 patients showed that this compound significantly reduced scores on the Hamilton Anxiety Rating Scale (HAM-A) from 28.1 at baseline to 12.1 after 28 days of treatment (p < 0.0001) . Another double-blind study compared this compound with bromazepam and found that 92% of patients treated with this compound exhibited significant improvement by the end of the study .

- Comparison with Other Benzodiazepines : In head-to-head studies, this compound has been shown to be more effective than bromazepam and comparable to alprazolam in reducing anxiety symptoms . For instance, a study reported a global improvement rate of 75.6% for this compound versus 63.8% for oxazolam .

Tolerability and Side Effects

This compound is generally well tolerated among patients, with a low incidence of sedation and psychomotor impairment compared to other benzodiazepines like diazepam.

- Side Effects : Clinical data indicate that common side effects such as drowsiness and muscle relaxation are less pronounced with this compound than with other benzodiazepines . A study highlighted that only a small percentage of patients reported drowsiness as a side effect, which enhances treatment compliance .

Summary of Clinical Studies

The following table summarizes key findings from various clinical studies on this compound:

| Study Type | Sample Size | Treatment Duration | Initial HAM-A Score | Final HAM-A Score | Improvement Rate (%) |

|---|---|---|---|---|---|

| Phase IV Study | 409 | 28 days | 28.1 | 12.1 | 92 |

| Double-Blind Study | 60 | 28 days | Not specified | Not specified | Significant improvement |

| Open-label Study | 44 | 4 weeks | 22.0 | 7.0 | 82.7 |

作用機序

メキサゾラムは、ベンゾジアゼピン型受容体に結合することにより効果を発揮し、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活性を高めます . この結合は、抑制性神経伝達の増加につながり、鎮静、抗不安、抗痙攣効果をもたらします . 主要な分子標的はGABA(A)受容体であり、関与する経路には、塩化物イオンチャネルの調節が含まれます .

類似の化合物との比較

メキサゾラムは、オキサゾラムやクロキサゾラムなどの他のベンゾジアゼピンと構造的に似ています . これらの化合物と比較して、メキサゾラムは作用時間が長く、鎮静効果、運動失調、筋弛緩を起こしにくい傾向があります . これは、精神運動能力の著しい低下なしに抗不安治療を必要とする患者にとって好ましい選択肢となっています . 他の類似の化合物には、ブロマゼパム、アルプラゾラム、ジアゼパムなどがあります .

類似化合物との比較

Mexazolam is structurally similar to other benzodiazepines such as oxazolam and cloxazolam . Compared to these compounds, this compound has a longer duration of action and a lower propensity to cause sedative effects, ataxia, and muscular relaxation . This makes it a preferred option for patients who require anxiolytic treatment without significant impairment of psychomotor performance . Other similar compounds include bromazepam, alprazolam, and diazepam .

生物活性

Mexazolam is a benzodiazepine that has garnered attention for its anxiolytic properties and distinct pharmacological profile. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

This compound primarily acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) A receptor. It binds to the benzodiazepine site located at the interface of the alpha (α) and gamma (γ) subunits of the GABA A receptor, enhancing GABA's inhibitory effects. This modulation leads to increased neuronal inhibition, which is crucial for its anxiolytic effects .

GABA A Receptor Subunit Specificity

Recent studies have shown that this compound's active metabolite, chloronordiazepam, selectively potentiates GABA A receptors containing α2 and α3 subunits, which are more closely associated with anxiolytic effects. In contrast, traditional sedative-hypnotic benzodiazepines predominantly affect α1 subunits . This selectivity suggests that this compound may produce fewer sedative side effects compared to other benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and metabolism:

- Absorption : After oral administration, this compound is quickly absorbed with peak plasma concentrations occurring within 1-2 hours.

- Metabolism : It is extensively metabolized in the liver to active metabolites chloronordiazepam and chloroxazepam. The drug exhibits a biphasic elimination pattern with a short initial half-life of approximately 1.4 hours and a prolonged terminal half-life of about 76 hours .

- Protein Binding : this compound is over 90% protein-bound in plasma, which may influence its distribution and therapeutic efficacy .

Clinical Efficacy

This compound has been studied extensively for its efficacy in treating anxiety disorders. Several clinical trials have demonstrated its effectiveness:

- Study on Generalized Anxiety Disorder (GAD) : A multicenter study involving 44 patients showed significant reductions in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). Patients' scores improved from an average of 22.0 at baseline to 7.0 after four weeks of treatment .

- Comparison with Bromazepam : In a double-blind study comparing this compound (1 mg BID) with bromazepam (3 mg BID), patients treated with this compound exhibited greater reductions in HAM-A scores at both 14 and 28 days .

Case Studies

A notable case study involved a cohort of patients diagnosed with anxiety disorders who were treated with this compound over a period of four weeks:

- Patient Demographics : The study included 409 patients aged 18-60 years.

- Results : Significant improvements were observed in mean HAM-A scores from 28.1 at baseline to 12.1 by Day 28 (p < 0.0001). The responder rate (≥50% reduction in HAM-A scores) increased from 35.5% at Day 7 to 80% by Day 21 .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | Positive allosteric modulator at GABA A receptors |

| Active Metabolites | Chloronordiazepam, Chloroxazepam |

| Half-life | Initial: 1.4 hours; Terminal: 76 hours |

| Protein Binding | >90% |

| Clinical Efficacy | Significant reduction in anxiety symptoms in multiple studies |

| Common Side Effects | Drowsiness, dizziness, potential cognitive impairment |

特性

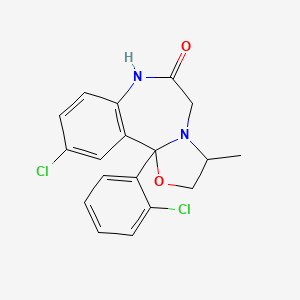

IUPAC Name |

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCDXCTICZJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057715 | |

| Record name | Mexazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mexazolam is a benzodiazepine that binds to benzodiazepine-type receptors, inhibiting gamma-aminobutyric acid. | |

| Record name | Mexazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31868-18-5 | |

| Record name | Mexazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31868-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。